![molecular formula C18H39NSi B14641160 1-{4-[Dibutyl(methyl)silyl]butyl}piperidine CAS No. 52371-78-5](/img/structure/B14641160.png)
1-{4-[Dibutyl(methyl)silyl]butyl}piperidine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-{4-[Dibutyl(methyl)silyl]butyl}piperidine is a compound that features a piperidine ring substituted with a butyl chain that is further modified with a dibutyl(methyl)silyl group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1-{4-[Dibutyl(methyl)silyl]butyl}piperidine typically involves the reaction of piperidine with a suitable butylating agent followed by silylation. One common method involves the use of dibutyl(methyl)silyl chloride as the silylating agent. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction .
Industrial Production Methods
Industrial production of this compound may involve continuous flow reactions to ensure high yield and purity. The use of automated systems can help in maintaining consistent reaction conditions and scaling up the production process .
Analyse Chemischer Reaktionen
Types of Reactions
1-{4-[Dibutyl(methyl)silyl]butyl}piperidine can undergo various types of chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the piperidine nitrogen or the silyl group.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base.
Major Products Formed
Oxidation: Formation of corresponding alcohols or ketones.
Reduction: Formation of amines or hydrocarbons.
Substitution: Formation of substituted piperidines or silyl ethers.
Wissenschaftliche Forschungsanwendungen
1-{4-[Dibutyl(methyl)silyl]butyl}piperidine has several applications in scientific research:
Chemistry: Used as a protecting group for amines in organic synthesis.
Biology: Potential use in the development of bioactive molecules.
Industry: Utilized in the synthesis of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 1-{4-[Dibutyl(methyl)silyl]butyl}piperidine involves its interaction with various molecular targets. The silyl group can act as a protecting group, preventing unwanted reactions at the piperidine nitrogen. This allows for selective reactions at other sites on the molecule. The piperidine ring can interact with biological targets, potentially influencing neurotransmitter systems or enzyme activity .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1-{[Dibutyl(methyl)silyl]methyl}piperidine: Similar structure but with a different substitution pattern.
1-{4-[Dibutyl(methyl)silyl]butyl}pyrrolidine: Similar structure but with a five-membered ring instead of a six-membered piperidine ring.
Uniqueness
1-{4-[Dibutyl(methyl)silyl]butyl}piperidine is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. The presence of the silyl group enhances its stability and reactivity, making it a valuable compound in synthetic chemistry .
Eigenschaften
CAS-Nummer |
52371-78-5 |
|---|---|
Molekularformel |
C18H39NSi |
Molekulargewicht |
297.6 g/mol |
IUPAC-Name |
dibutyl-methyl-(4-piperidin-1-ylbutyl)silane |
InChI |
InChI=1S/C18H39NSi/c1-4-6-16-20(3,17-7-5-2)18-12-11-15-19-13-9-8-10-14-19/h4-18H2,1-3H3 |
InChI-Schlüssel |
GCMKLYWXQAFUJO-UHFFFAOYSA-N |
Kanonische SMILES |
CCCC[Si](C)(CCCC)CCCCN1CCCCC1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


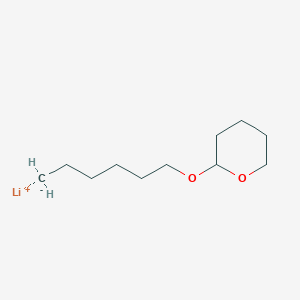


![1H-Pyrrolo[3,4-c]pyridine-1,3(2H)-dione, 7-hydroxy-2,6-diphenyl-](/img/structure/B14641098.png)
![[2-[Amino(phenyl)methyl]-4-chlorophenyl]methanol;hydrochloride](/img/structure/B14641101.png)
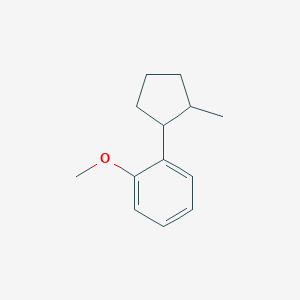
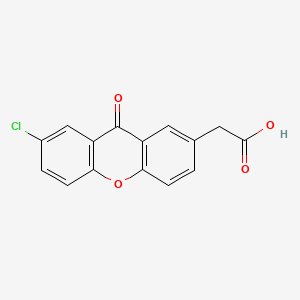
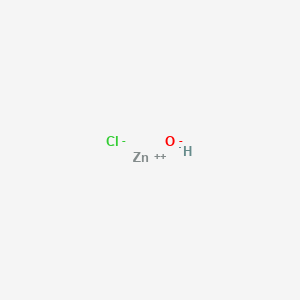
-](/img/structure/B14641145.png)
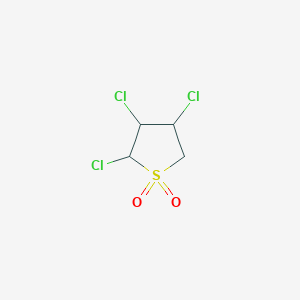
![2-[(Naphthalen-1-yl)amino]benzoyl chloride](/img/structure/B14641158.png)
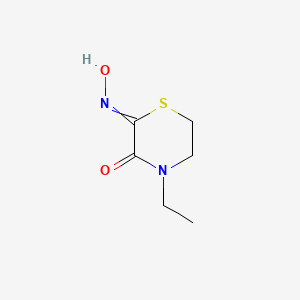
![Diethyl 3-({4-[formyl(methyl)amino]benzoyl}amino)pentanedioate](/img/structure/B14641169.png)
![2-({4-[2-(Methylsulfanyl)ethoxy]phenoxy}methyl)oxirane](/img/structure/B14641171.png)
